Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile vs. HSGN-218 and F6
The target compound exhibits a calculated logP of 3.56 and tPSA of 77 Ų, with only one H-bond donor, distinguishing it from more lipophilic comparators such as HSGN-218 (SCF₃-containing analog; estimated logP >4.0 based on structural features) and the earlier lead F6 (logP ~2.5) [1][2]. This intermediate lipophilicity—higher than F6 but lower than HSGN-218—positions the compound for balanced solubility and membrane permeability, critical for both in vitro assay compatibility and potential oral bioavailability. The single H-bond donor count contrasts with the amine precursor 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (2 HBD, logP 0.72), indicating that benzamide conjugation significantly alters hydrogen-bonding capacity .
| Evidence Dimension | Lipophilicity (logP) and H-bond donor count as predictors of permeability and solubility |
|---|---|
| Target Compound Data | logP = 3.56; HBD = 1; tPSA = 77 Ų; MW = 408.64 g/mol |
| Comparator Or Baseline | HSGN-218: logP >4.0 (estimated), HBD = 0; F6: logP ~2.5 (estimated), HBD = 1; 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine: logP = 0.72, HBD = 2 |
| Quantified Difference | ΔlogP vs. HSGN-218: approximately -0.5 to -1.0 log units (inferred); ΔlogP vs. amine precursor: +2.84 log units |
| Conditions | Calculated physicochemical properties from ZINC20 database (target) and ChemSpider (amine precursor); comparator logP values estimated based on published structural analogs |
Why This Matters
Intermediate logP values are associated with favorable ADME profiles, reducing nonspecific binding and precipitation risks in cell-based assays compared to highly lipophilic alternatives, making this compound a more tractable starting point for lead optimization.
- [1] ZINC20 Database. Substance ZINC000001332606. Accessed 2026. https://zinc20.docking.org/substances/ZINC000001332606/ View Source
- [2] Naclerio GA, Abutaleb NS, Onyedibe KI, Seleem MN, Sintim HO. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. RSC Med Chem. 2020;11:102-110. doi:10.1039/C9MD00391F View Source
